Cas no 1491995-81-3 (tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate)

Tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate is a carbamate-protected amine derivative featuring a phenolic hydroxyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and peptide chemistry, where the tert-butoxycarbonyl (Boc) group provides selective amine protection under mild conditions. The hydroxyl group offers additional functionalization potential, enabling further modifications such as etherification or esterification. Its stable Boc protection ensures compatibility with a range of reaction conditions, facilitating controlled deprotection when required. The compound’s structural features make it valuable for constructing complex molecules, including bioactive compounds and polymers, with precise control over reactivity and selectivity.
tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate structure
1491995-81-3 structure
Product name:tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate
CAS No:1491995-81-3
MF:C15H23NO3
Molecular Weight:265.348024606705
CID:6378095
PubChem ID:65142778

tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate 化学的及び物理的性質

名前と識別子

    • AKOS014476150
    • 1491995-81-3
    • tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate
    • EN300-4273112
    • インチ: 1S/C15H23NO3/c1-11(16-14(18)19-15(2,3)4)5-6-12-7-9-13(17)10-8-12/h7-11,17H,5-6H2,1-4H3,(H,16,18)
    • InChIKey: PXAIJCLFGGZJCZ-UHFFFAOYSA-N
    • SMILES: O(C(NC(C)CCC1C=CC(=CC=1)O)=O)C(C)(C)C

計算された属性

  • 精确分子量: 265.16779360g/mol
  • 同位素质量: 265.16779360g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 278
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 58.6Ų

tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-4273112-0.1g
tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate
1491995-81-3 95.0%
0.1g
$490.0 2025-03-15
Enamine
EN300-4273112-0.05g
tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate
1491995-81-3 95.0%
0.05g
$468.0 2025-03-15
Enamine
EN300-4273112-10.0g
tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate
1491995-81-3 95.0%
10.0g
$2393.0 2025-03-15
Enamine
EN300-4273112-0.5g
tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate
1491995-81-3 95.0%
0.5g
$535.0 2025-03-15
Enamine
EN300-4273112-1.0g
tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate
1491995-81-3 95.0%
1.0g
$557.0 2025-03-15
Enamine
EN300-4273112-0.25g
tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate
1491995-81-3 95.0%
0.25g
$513.0 2025-03-15
Enamine
EN300-4273112-2.5g
tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate
1491995-81-3 95.0%
2.5g
$1089.0 2025-03-15
Enamine
EN300-4273112-5.0g
tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate
1491995-81-3 95.0%
5.0g
$1614.0 2025-03-15

tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate 関連文献

tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamateに関する追加情報

Comprehensive Overview of tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate (CAS No. 1491995-81-3)

The compound tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate (CAS No. 1491995-81-3) is a specialized organic molecule with significant applications in pharmaceutical and chemical research. This carbamate derivative is characterized by its unique structural features, including a tert-butyl group and a 4-hydroxyphenyl moiety, which contribute to its reactivity and potential utility in drug discovery. Researchers often explore this compound for its role in synthesizing intermediates for bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents.

In recent years, the demand for tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate has grown due to its relevance in targeted drug delivery systems and precision medicine. With the rise of AI-driven drug discovery, this compound has garnered attention for its potential to optimize molecular interactions in silico before laboratory synthesis. Its CAS number, 1491995-81-3, is frequently searched in databases like PubChem and Reaxys, reflecting its importance in academic and industrial settings.

The synthesis of tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate typically involves multi-step organic reactions, including protection-deprotection strategies for the hydroxyphenyl group. Its stability under various pH conditions makes it a candidate for prodrug formulations, a trending topic in pharmaceutical sciences. Additionally, its compatibility with green chemistry principles aligns with the global push for sustainable chemical processes, a hot topic among environmentally conscious researchers.

Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to characterize this compound. The presence of the carbamate functional group allows for versatile derivatization, enabling its use in combinatorial chemistry libraries. As the pharmaceutical industry shifts toward personalized therapies, compounds like tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate are increasingly valuable for tailoring drug candidates to specific genetic profiles.

From a commercial perspective, suppliers of 1491995-81-3 often highlight its high purity (>98%) and compliance with Good Manufacturing Practices (GMP). This ensures its suitability for preclinical studies and regulatory submissions. The compound’s role in peptide mimetics and small-molecule probes further underscores its interdisciplinary appeal, bridging gaps between chemistry, biology, and medicine.

In conclusion, tert-butyl N-[4-(4-hydroxyphenyl)butan-2-yl]carbamate (CAS No. 1491995-81-3) represents a critical building block in modern drug development. Its structural versatility, coupled with emerging applications in AI-augmented research and sustainable synthesis, positions it as a compound of enduring relevance. As scientific inquiries into kinase modulation and metabolic pathways advance, this molecule will likely remain a focal point for innovation.

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